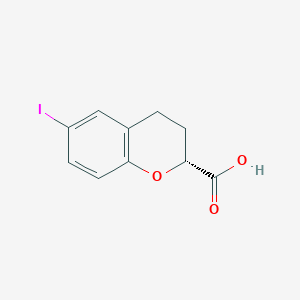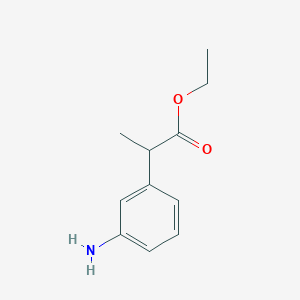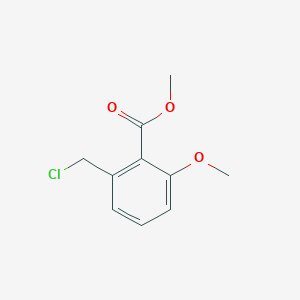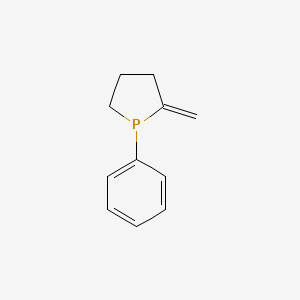
N-methyl-N-propylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-propylpiperidin-4-amine is a chemical compound belonging to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-propylpiperidin-4-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with propyl bromide and methyl iodide under basic conditions to yield the desired compound . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions: N-methyl-N-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides or quaternary ammonium salts.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-methylpiperidin-4-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methyl-N-propylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-methyl-N-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- N-methylpiperidin-4-amine
- N-propylpiperidin-4-amine
- Piperidine
Comparison: N-methyl-N-propylpiperidin-4-amine is unique due to the presence of both methyl and propyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. Compared to N-methylpiperidin-4-amine and N-propylpiperidin-4-amine, the dual substitution provides a distinct steric and electronic environment, potentially leading to different pharmacological properties .
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N-methyl-N-propylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-3-8-11(2)9-4-6-10-7-5-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
XWFPVKLYWVTYAS-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C)C1CCNCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(But-3-ynyl)-7-fluorobenzo[d]oxazole](/img/structure/B8544740.png)
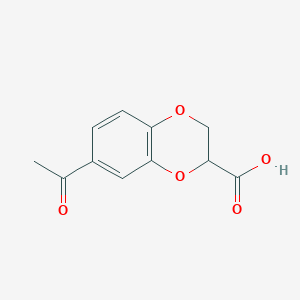
![2,4-Bis(4-phenylphenyl)-6-[4-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B8544756.png)





![2-Ethyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8544799.png)
